molecular formula C16H14O3 B11861868 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]- CAS No. 201424-65-9

4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-

Cat. No.: B11861868
CAS No.: 201424-65-9
M. Wt: 254.28 g/mol
InChI Key: PIAQLKCIMQPZOZ-UHFFFAOYSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]- (CAS: 84638-48-2) is a dihydroflavonoid derivative characterized by a 2,3-dihydrobenzopyran-4-one core substituted with a 4-hydroxyphenylmethyl group at position 3 and a hydroxyl group at position 7 . Its molecular formula is C15H12O4, with a molecular weight of 256.25 g/mol. This compound is structurally related to flavanones and isoflavones, sharing a benzopyranone backbone but differing in substitution patterns and saturation states.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

201424-65-9

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O3/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-8,12,17H,9-10H2

InChI Key

PIAQLKCIMQPZOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxybenzyl)chroman-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 4-hydroxybenzaldehyde with a suitable chromanone precursor in the presence of a base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods

Industrial production of 3-(4-Hydroxybenzyl)chroman-4-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybenzyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Numerous studies have demonstrated that 4H-1-Benzopyran-4-one exhibits potent antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases. For instance, research indicates that it can scavenge free radicals effectively, which may help prevent cellular damage in various conditions, including cancer and neurodegenerative diseases .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory disorders such as arthritis and cardiovascular diseases .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways. Notably, studies have reported its effectiveness against breast cancer cells by downregulating key survival pathways .

Pharmacological Studies

4H-1-Benzopyran-4-one is frequently used in pharmacological research to explore its therapeutic potential. Its ability to interact with various biological targets makes it a valuable compound for drug development. For example:

  • Case Study : A study investigated its effects on human cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis .

Nutraceuticals

Given its health benefits, this compound is being explored for incorporation into dietary supplements and functional foods aimed at enhancing health and preventing disease.

Environmental Science

Research indicates that compounds like 4H-1-Benzopyran-4-one can serve as biomarkers for environmental monitoring due to their presence in specific plant species. Their detection can provide insights into ecosystem health and the impact of pollutants .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis

Mechanism of Action

The mechanism of action of 3-(4-Hydroxybenzyl)chroman-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to key analogs below, focusing on substituents, molecular formulas, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity/Properties References
Target Compound C15H12O4 - 7-hydroxy
- 3-(4-hydroxyphenyl)methyl
Antioxidant; medicinal use in traditional contexts
Genistein C15H10O5 - 5,7-dihydroxy
- 3-(4-hydroxyphenyl)
Estrogenic activity; anticancer (soy isoflavone)
Naringenin (NRG) C15H12O5 - 5,7-dihydroxy
- 2-(4-hydroxyphenyl)
Antioxidant; protects against lipid peroxidation
Dihydrodaidzein (R/S-DHD) C15H12O4 - 7-hydroxy
- 3-(4-hydroxyphenyl)
- 2,3-dihydro
Microbial metabolite; potential phytoestrogen
6,8-Dimethyl Derivative C18H18O5 - 5,7-dihydroxy
- 6,8-dimethyl
- 3-(4-hydroxyphenyl)methyl
Enhanced lipophilicity; structural modification
3-(4-Chlorophenyl)methylene Derivative C16H11ClO3 - 3-(4-chlorophenyl)methylene
- 2,3-dihydro
Amine oxidase inhibition (hypothetical)

Key Differences and Implications

Hydroxylation Patterns :

  • The target compound has a single hydroxyl group at position 7, whereas Genistein and Naringenin feature 5,7-dihydroxy substitutions. The additional hydroxyl in Genistein enhances its estrogenic and anticancer activities by improving binding to estrogen receptors .
  • Dihydrodaidzein shares the 7-hydroxy and dihydro backbone but lacks the 4-hydroxyphenylmethyl group, reducing its lipophilicity compared to the target compound .

The 3-(4-chlorophenyl)methylene analog (CAS: 62174-08-7) replaces the hydroxyphenyl group with a chlorinated moiety, likely altering receptor affinity and metabolic stability .

Saturation and Backbone Modifications: Naringenin (a flavanone) has a saturated C2-C3 bond, while Genistein (an isoflavone) has an unsaturated backbone. Saturation in the target compound and Naringenin may influence antioxidant mechanisms, as seen in Naringenin's superior protection against lipid peroxidation compared to quercetin .

Biological Activity

4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]- (CAS No. 108001-32-7) is a compound belonging to the class of flavonoids, specifically a subclass known as chromones. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to provide an in-depth analysis of the biological activity of this compound based on various research findings.

  • Molecular Formula : C17H16O5
  • Molecular Weight : 300.31 g/mol
  • IUPAC Name : 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-

1. Antioxidant Activity

The antioxidant properties of 4H-1-Benzopyran-4-one have been investigated through various assays, demonstrating significant free radical scavenging capabilities.

Assay Method IC50 Value (µM) Reference
DPPH28.08
ABTS2402.95

In a study by Leon-Méndez et al., the compound exhibited a strong ability to reduce oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage and various diseases.

2. Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different microorganisms:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli75
Candida albicans40

The antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

3. Anti-inflammatory Activity

The anti-inflammatory effects of 4H-1-Benzopyran-4-one have been evaluated in vitro and in vivo. The compound was shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

A recent study explored the effect of this compound on inflammation in animal models. The results indicated that administration of 4H-1-Benzopyran-4-one significantly reduced edema and inflammatory markers compared to control groups.

Q & A

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: Structural elucidation involves a combination of spectroscopic techniques:

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, distinguishing substituents like the dihydro group and 4-hydroxyphenylmethyl moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C16H14O4 inferred from analogs) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry, as seen in related flavanones like naringenin .

Q. What synthetic routes are reported for this benzopyran derivative?

Methodological Answer: Synthesis often leverages flavonoid backbone strategies :

  • Claisen-Schmidt Condensation : Base-catalyzed coupling of acetophenone derivatives with substituted benzaldehydes under reflux (e.g., ethanol, 80°C) .
  • Prenylation or Alkylation : Introduction of the 4-hydroxyphenylmethyl group via Friedel-Crafts alkylation or enzymatic methods .
  • Reduction : Partial hydrogenation of chromone precursors to achieve the 2,3-dihydro structure .

Q. How are physicochemical properties determined for this compound?

Methodological Answer: Key parameters include:

  • Boiling Point & Density : Estimated via computational tools (e.g., EPI Suite) due to limited experimental data. Analogs suggest boiling points >300°C .
  • Solubility : Partition coefficients (LogP) calculated using HPLC retention times or software like ACD/Labs .
  • Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure .

Advanced Research Questions

Q. How is the compound’s pharmacological activity evaluated in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Tested against targets like cyclooxygenase (COX) or tyrosine kinases using fluorogenic substrates .
  • Cell-Based Models : Antiproliferative activity in cancer cell lines (e.g., MTT assay), with IC50 values calculated via nonlinear regression .
  • Antioxidant Capacity : DPPH or ABTS radical scavenging assays, comparing % inhibition to standards like ascorbic acid .

Q. What advanced analytical methods quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-DAD/UV : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with methanol/water gradients; detection at λ = 280 nm .
  • LC-MS/MS : MRM mode enhances specificity; electrospray ionization (ESI) in negative ion mode for phenolic groups .
  • Validation : Follows ICH guidelines for linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (85–115%) .

Q. How are contradictions in bioactivity data resolved?

Methodological Answer:

  • Dose-Response Replication : Confirm activity across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
  • Metabolite Profiling : Identify degradation products or phase I/II metabolites that may interfere with assays .
  • Synergy Studies : Evaluate combinatorial effects with known inhibitors (e.g., genistein) to assess additive vs. antagonistic interactions .

Q. What in vivo models are suitable for mechanistic studies?

Methodological Answer:

  • Rodent Models : Anti-inflammatory efficacy tested in carrageenan-induced paw edema, with tissue samples analyzed via ELISA for cytokine levels .
  • Pharmacokinetics : Oral bioavailability assessed via plasma concentration-time curves; tissue distribution quantified using radiolabeled analogs .
  • Toxicology : Acute toxicity (OECD 423) and 28-day repeated dose studies to establish NOAEL (No Observed Adverse Effect Level) .

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